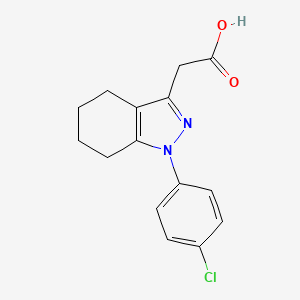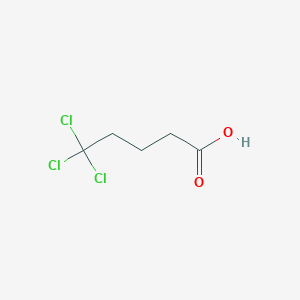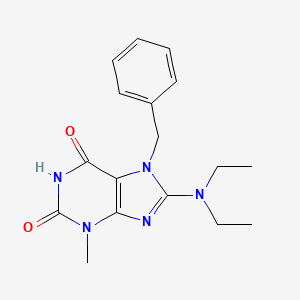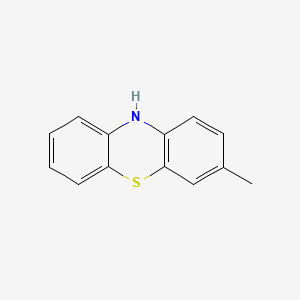
3-(Diethylamino)-7-(dimethylamino)phenothiazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is a phenothiazinium-based derivative. This compound is known for its vibrant color and is used in various scientific and industrial applications. It has been studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and sepsis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride typically involves the reaction of phenothiazine derivatives with diethylamine and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure consistency and safety of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or phenothiazine derivatives .
Scientific Research Applications
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its therapeutic effects in sepsis and other inflammatory conditions.
Industry: Employed in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride involves its interaction with cellular components and enzymes. It targets specific pathways involved in bacterial cell wall synthesis and disrupts the integrity of the cell membrane. This leads to the inhibition of bacterial growth and eventual cell death. The compound also modulates immune responses by inhibiting key signaling pathways, such as the caspase-11 pathway, which is involved in inflammation and pyroptosis .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazinium-based compound with similar applications in medicine and industry.
Toluidine Blue: Used as a dye and stain in biological research.
Azure B: Employed in histology and cytology for staining purposes.
Uniqueness
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and enhanced antimicrobial activity compared to other phenothiazinium derivatives. Its ability to modulate immune responses and target specific bacterial pathways makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
2391-29-9 |
|---|---|
Molecular Formula |
C18H22ClN3S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H22N3S.ClH/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16;/h7-12H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MBROZKCHZBRPNG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)

![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)

![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)


![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)

